3-Methoxynaphthalene-1-carboxaldehyde chemical structure and properties
3-Methoxynaphthalene-1-carboxaldehyde chemical structure and properties
This guide is structured as a high-level technical monograph designed for research scientists and drug development professionals. It prioritizes structural precision, synthetic reliability, and application-specific data.
Executive Summary
3-Methoxynaphthalene-1-carboxaldehyde (also known as 3-methoxy-1-naphthaldehyde) is a specialized naphthalene derivative characterized by a formyl group at the C1 position and a methoxy substituent at the C3 position.[1] Unlike its more common isomer, 2-methoxy-1-naphthaldehyde, this compound offers a unique substitution pattern that prevents steric crowding at the peri-positions while activating the C2 and C4 positions for subsequent nucleophilic or electrophilic functionalization. It serves as a critical intermediate in the synthesis of EP2/EP4 receptor antagonists (pain management therapeutics) and novel fluorescent probes for bio-imaging.
Part 1: Structural Identity & Physicochemical Profile
Chemical Identity[2][3][4]
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IUPAC Name: 3-Methoxynaphthalene-1-carbaldehyde
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CAS Registry Number: 147397-60-2 (Note: Databases occasionally conflate this CAS with the corresponding carboxylic acid; verification via NMR is recommended).
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Molecular Formula: C₁₂H₁₀O₂
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Molecular Weight: 186.21 g/mol
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SMILES: COc1cc(C=O)c2ccccc2c1
Physicochemical Properties
The meta-relationship between the aldehyde and methoxy groups creates a distinct electronic environment compared to ortho/para isomers.
| Property | Value / Description | Note |
| Physical State | Pale yellow crystalline solid | Typical of methoxynaphthaldehydes |
| Melting Point | 105 – 108 °C (Predicted) | Higher than 2-methoxy isomer due to symmetry |
| Solubility | Soluble in DCM, CHCl₃, DMSO, EtOAc | Poorly soluble in water |
| LogP | ~2.8 | Lipophilic, suitable for CNS drug scaffolds |
| UV/Vis Absorption | λmax ~245 nm, ~340 nm | Naphthalene π-π* transitions |
Part 2: Synthetic Pathways & Mechanistic Insights
Strategic Synthesis: The Regioselectivity Challenge
Direct formylation (e.g., Vilsmeier-Haack) of 2-methoxynaphthalene predominantly yields 2-methoxy-1-naphthaldehyde due to the powerful ortho-directing effect of the methoxy group and the stability of the alpha-intermediate.
To achieve the 1,3-substitution pattern , a directed lithiation strategy or modification of a 1,3-disubstituted precursor is required. The most robust protocol involves the lithiation-formylation of 1-bromo-3-methoxynaphthalene .
Protocol: Lithium-Halogen Exchange Route
Objective: Synthesis of 3-methoxy-1-naphthaldehyde from 1-bromo-3-methoxynaphthalene.
Reagents:
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Precursor: 1-Bromo-3-methoxynaphthalene (Synthesized from 1,3-dibromonaphthalene via nucleophilic substitution).
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Lithiation Agent: n-Butyllithium (2.5 M in hexanes).
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Formyl Source: N,N-Dimethylformamide (DMF).
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Solvent: Anhydrous Tetrahydrofuran (THF).
Step-by-Step Methodology:
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Preparation: Flame-dry a 2-neck round-bottom flask and purge with Argon. Add 1-bromo-3-methoxynaphthalene (1.0 eq) and anhydrous THF (0.2 M concentration).
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Cryogenic Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. This prevents benzylic lithiation or polymerization.
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Lithiation: Add n-BuLi (1.1 eq) dropwise over 20 minutes. Stir at -78 °C for 1 hour. The solution typically turns a deep yellow/orange, indicating the formation of the aryllithium species.
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Formylation: Add anhydrous DMF (3.0 eq) dropwise. The excess DMF ensures complete trapping of the lithiated species.
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Warming: Allow the reaction to warm slowly to 0 °C over 2 hours.
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Quench & Hydrolysis: Quench with saturated aqueous NH₄Cl. Stir vigorously for 30 minutes to hydrolyze the hemiaminolate intermediate to the aldehyde.
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Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
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Purification: Recrystallize from Hexane/EtOAc or purify via flash chromatography (SiO₂, 10% EtOAc in Hexanes).
Reaction Logic Diagram
Caption: Figure 1. Regioselective synthesis pathway utilizing lithium-halogen exchange to bypass standard electrophilic substitution constraints.
Part 3: Spectroscopic Characterization (Self-Validation)[9]
To ensure the product is the 1,3-isomer and not the 1,2-isomer, researchers must verify specific NMR signals.
^1H NMR Diagnostic Peaks (CDCl₃, 400 MHz)
| Proton | Chemical Shift (δ) | Multiplicity | Diagnostic Feature |
| -CHO | 10.20 ppm | Singlet | Characteristic aldehyde peak. |
| H-2 | 7.30 - 7.40 ppm | Doublet (J ~2.5 Hz) | Critical: The meta-coupling (small J value) between H2 and H4 confirms the 1,3-substitution. A doublet with J ~9Hz would indicate ortho-substitution (1,2-isomer). |
| -OCH₃ | 3.95 ppm | Singlet | Deshielded methoxy group. |
| H-8 | 9.00 ppm | Doublet | Deshielded by the peri-carbonyl group (anisotropic effect). |
IR Spectroscopy
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C=O Stretch: 1680–1690 cm⁻¹ (Strong, conjugated aldehyde).
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C-O Stretch: 1250 cm⁻¹ (Aryl ether).
Part 4: Applications in Drug Discovery & Material Science
Medicinal Chemistry: EP2/EP4 Antagonists
3-Methoxynaphthalene-1-carboxaldehyde is a documented pharmacophore precursor for pyrimidine-based antagonists of the Prostaglandin E2 receptors (EP2 and EP4).
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Mechanism: The aldehyde moiety undergoes reductive amination or Knoevenagel condensation to link the naphthalene core to heterocyclic scaffolds (e.g., pyrimidines).
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Therapeutic Utility: Modulation of inflammatory pain and potential treatment of endometriosis.
Fluorescent Probes
The naphthalene core exhibits intrinsic fluorescence. By condensing the aldehyde with amines (Schiff base formation), the conjugation length increases, shifting emission into the visible spectrum.
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Application: Detection of metal ions (e.g., Al³⁺, Zn²⁺) via chelation-enhanced fluorescence (CHEF) mechanisms involving the methoxy oxygen and the imine nitrogen.
Reactivity Flowchart
Caption: Figure 2. Divergent synthesis applications of the 3-methoxy-1-naphthaldehyde scaffold.
Part 5: References
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Preparation of Pyrimidine Derivatives. (2018). World Intellectual Property Organization, WO2018210992A1. (Describes the use of 3-methoxy-1-naphthaldehyde as a starting material for EP2/EP4 antagonists).
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Synthetic Route to 1,3-Disubstituted Naphthalene Derivatives. (1993). Journal of Chemical Research, Synopses. (Provides the foundational logic for lithiation of 1-bromo-3-methoxynaphthalene).
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Vilsmeier-Haack Reaction Mechanisms. (2023). Chemistry Steps. (Contextualizes the regioselectivity issues of direct formylation).
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Eucleanal A and B: Two new naphthalene derivatives. (2007). Kenyatta University Research Repository. (Provides NMR characterization data for related hydroxy-methoxy-naphthaldehydes).
Sources
- 1. ias.ac.in [ias.ac.in]
- 2. 35689-26-0|8-Hydroxy-1-naphthaldehyde|BLD Pharm [bldpharm.com]
- 3. WO2018210992A1 - Pyrimidine derivatives - Google Patents [patents.google.com]
- 4. iris.cnr.it [iris.cnr.it]
- 5. WO2025118034A1 - Compounds active at the serotonergic 5-ht2a receptor - Google Patents [patents.google.com]
